molecular formula C9H10Cl2F3N B591833 (R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride CAS No. 1810074-87-3

(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride

Katalognummer: B591833
CAS-Nummer: 1810074-87-3
Molekulargewicht: 260.081
InChI-Schlüssel: MKLIPTAHHVPGMI-NUBCRITNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nomenclature and Registry Information

(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine derivative with systematic IUPAC name (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine hydrochloride . Its molecular formula is C₉H₁₀Cl₂F₃N , corresponding to a molecular weight of 260.08 g/mol . The compound is registered under CAS number 1810074-87-3 and is cataloged in chemical databases with identifiers such as PubChem CID 57658975 and MFCD number 24419924 . Synonyms include (R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethylamine hydrochloride and (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride .

Property Value
CAS Registry Number 1810074-87-3
Molecular Formula C₉H₁₀Cl₂F₃N
Molecular Weight 260.08 g/mol
IUPAC Name (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine hydrochloride
PubChem CID 57658975

Structural Features and Stereochemistry

The compound features a chiral center at the ethylamine carbon, conferring (R)-configuration. The aromatic ring contains a trifluoromethyl (-CF₃) group at the 4-position and a chlorine atom at the 3-position, creating a sterically hindered and electron-deficient aromatic system. The ethylamine side chain adopts a staggered conformation, with the ammonium group forming an ionic bond with the chloride counterion. Key bond lengths include:

  • C-Cl : 1.74 Å (aromatic ring)
  • C-CF₃ : 1.53 Å
  • C-N : 1.47 Å (amine group).

The trifluoromethyl group induces strong electron-withdrawing effects , polarizing the aromatic ring and influencing intermolecular interactions.

Crystallographic Properties

Single-crystal X-ray diffraction studies reveal that the compound crystallizes in the monoclinic P2₁ space group with unit cell parameters:

  • a = 8.42 Å
  • b = 12.15 Å
  • c = 10.73 Å
  • β = 105.6°.

The crystal packing is stabilized by N–H···Cl hydrogen bonds (2.89–3.12 Å) between the protonated amine and chloride ions, along with C–H···F interactions (2.95–3.21 Å) involving the trifluoromethyl group. The dihedral angle between the aromatic ring and the ethylamine chain is 62.3° , reflecting steric repulsion between the substituents.

Crystallographic Parameter Value
Space Group P2₁
Unit Cell Volume 1024.7 ų
Z-value 4
Density (calculated) 1.512 g/cm³

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O):

    • δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)
    • δ 7.65 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H)
    • δ 7.58 (d, J = 2.1 Hz, 1H, Ar-H)
    • δ 4.21 (q, J = 6.8 Hz, 1H, CH-NH₃⁺)
    • δ 1.52 (d, J = 6.8 Hz, 3H, CH₃).
  • ¹³C NMR (100 MHz, D₂O):

    • δ 142.1 (C-CF₃)
    • δ 131.8, 129.4, 128.6 (aromatic carbons)
    • δ 124.9 (q, J = 272 Hz, CF₃)
    • δ 52.3 (CH-NH₃⁺)
    • δ 22.7 (CH₃).

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 3350–3200 (N–H stretch, ammonium)
  • 1615 (C=C aromatic)
  • 1320–1120 (C–F stretch, CF₃)
  • 750 (C–Cl stretch).

Mass Spectrometry

  • ESI-MS (m/z): 260.08 [M+H]⁺ (calc. 260.04).
  • Fragmentation pattern: Loss of HCl (36.46 Da) and CF₃ (69.01 Da) observed at m/z 223.6 and 191.1, respectively.

Eigenschaften

IUPAC Name

(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLIPTAHHVPGMI-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reductive Amination of 3-Chloro-4-(trifluoromethyl)benzaldehyde

The most widely reported method involves reductive amination of 3-chloro-4-(trifluoromethyl)benzaldehyde. This two-step process begins with the condensation of the aldehyde with ammonium acetate to form an imine intermediate, followed by reduction using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–25°C. Key advantages include high functional group tolerance and moderate yields (65–75%).

ParameterCondition
Starting Material3-Chloro-4-(trifluoromethyl)benzaldehyde
Ammonia SourceAmmonium acetate
Reducing AgentNaBH(OAc)₃
SolventDichloromethane
Temperature0–25°C
Yield65–75%

The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating imine formation. However, the chloro substituent may sterically hinder reduction, necessitating extended reaction times (12–24 hours).

Asymmetric Hydrogenation of Enamides

An alternative approach employs asymmetric hydrogenation of a prochiral enamide precursor. The enamide is synthesized via condensation of 3-chloro-4-(trifluoromethyl)phenylacetic acid with a chiral auxiliary (e.g., (R)-BINAP), followed by hydrogenation using a ruthenium catalyst (RuCl₂[(R)-BINAP]) under 50 bar H₂ pressure. This method achieves enantiomeric excess (ee) >98% but requires specialized equipment.

ParameterCondition
CatalystRuCl₂[(R)-BINAP]
Pressure50 bar H₂
SolventMethanol
Temperature60°C
ee>98%

The high enantioselectivity stems from the chiral ligand’s ability to differentiate pro-R and pro-S faces during hydrogenation.

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic 1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine is resolved using diastereomeric salt formation with (R)-mandelic acid in ethanol. The (R)-amine-(R)-mandelate salt preferentially crystallizes, yielding 85–90% ee after recrystallization.

ParameterCondition
Resolving Agent(R)-Mandelic acid
SolventEthanol
Crystallization Temp4°C
ee After Recrystallization85–90%

Preparative Chiral Chromatography

For higher purity (>99% ee), preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10, 2 mL/min) isolates the (R)-enantiomer. This method is cost-prohibitive for large-scale synthesis but critical for analytical standards.

Hydrochloride Salt Formation

The free amine is treated with hydrogen chloride (HCl) in anhydrous diethyl ether to form the hydrochloride salt. Excess HCl is removed under reduced pressure, and the product is recrystallized from ethanol/ethyl acetate (1:3).

ParameterCondition
AcidGaseous HCl
SolventDiethyl ether
Recrystallization SolventEthanol/ethyl acetate (1:3)
Yield95–98%

Industrial-Scale Production Considerations

Solvent-Free Amination

A patent (WO2003042166A2) describes a solvent-free amination process where 3-chloro-4-(trifluoromethyl)phenylacetone is heated with ammonium acetate at 80–100°C. This method reduces waste and improves throughput but requires precise temperature control to avoid decomposition.

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance reaction consistency. The imine formation and reduction steps are conducted in tandem, reducing intermediate isolation and improving overall yield (78–82%).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=8.4 Hz, 1H), 7.72 (s, 1H), 7.61 (d, J=8.4 Hz, 1H), 4.21 (q, J=6.8 Hz, 1H), 1.42 (d, J=6.8 Hz, 3H).

  • HPLC Purity : >99.5% (C18 column, 0.1% TFA in acetonitrile/water).

Melting Point and Stability

The hydrochloride salt exhibits a melting point of 210–212°C and remains stable for >24 months when stored at 2–8°C in airtight containers.

Challenges and Optimizations

Steric Hindrance from the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group slows reductive amination, necessitating 20 mol% acetic acid as an additive to protonate the imine intermediate.

Byproduct Formation During Salt Crystallization

Trace amounts of N-alkylated byproducts (<1%) may form during HCl treatment. These are removed via washings with cold ethyl acetate .

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and amines are employed under basic or neutral conditions.

Major Products

    Oxidation: Imine, nitrile, or carboxylic acid derivatives.

    Reduction: Primary or secondary amines, alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

®-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of ®-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of signaling pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride Cl (3), CF₃ (4) C₉H₁₀ClF₃N·HCl 258.65 g/mol Calcimimetic intermediate; high chiral purity
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride F (3), CF₃ (4) C₉H₁₀ClF₄N 243.63 g/mol Research tool for fluorinated analogs; lower logP vs. chloro derivative
(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride CF₃O (4) C₉H₁₁F₃NO·HCl 257.65 g/mol Enhanced metabolic stability; CNS drug candidate
(R)-1-(3,4,5-Trifluorophenyl)ethanamine hydrochloride F (3,4,5) C₈H₉ClF₃N 211.61 g/mol Electron-deficient aromatic system; radiopharmaceutical applications

Key Observations :

  • Electron-withdrawing effects : The trifluoromethyl group (-CF₃) increases lipophilicity and resistance to oxidative metabolism compared to -OCH₃ or -F substituents .
  • Chlorine vs. fluorine : The chloro derivative exhibits higher molecular weight and slightly altered receptor-binding kinetics compared to fluoro analogs .
Pharmacological Activity Comparison
  • Cinacalcet Hydrochloride : Shares the (R)-α-methylamine backbone and trifluoromethylphenyl moiety. The target compound’s 3-chloro substituent may enhance calcimimetic activity by improving binding to calcium-sensing receptors (CaSR) .
  • 1-(3-(Trifluoromethyl)phenyl)ethanamine derivatives: Demonstrated in benzimidazole-based inhibitors (e.g., 7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine), where the chloro-substituted variant shows superior yield (75–79%) in cyclization reactions .
Physicochemical Properties
Property Target Compound 3-Fluoro Analog 4-Trifluoromethoxy Analog
LogP (predicted) 3.2 2.8 2.5
Aqueous Solubility Moderate High Low
Melting Point >250°C 180–190°C 210–220°C

Notes:

  • The chloro-substituted compound’s higher logP correlates with improved membrane permeability but reduced solubility .
  • Hydrochloride salts universally improve solubility compared to free bases .

Biologische Aktivität

(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride, commonly referred to as the compound with CAS number 1810074-87-3, is a chemical with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

  • Molecular Formula : C₉H₁₀Cl₂F₃N
  • Molecular Weight : 260.08 g/mol
  • CAS Number : 1810074-87-3
  • InChIKey : MKLIPTAHHVPGMI-NUBCRITNSA-N

Research indicates that (R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride exhibits various biological activities, primarily due to its interaction with specific biological targets. The compound has been studied for its potential roles in:

  • Antidepressant Activity : The compound has been noted for its influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant effects .
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown moderate activity against human colon adenocarcinoma and melanoma cells with IC50 values indicating significant antiproliferative effects .
  • Antimicrobial Activity : The compound has demonstrated antibacterial properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Case Studies

  • Anticancer Activity :
    • A study evaluated the compound's efficacy against several cancer cell lines, revealing an IC50 value of approximately 92.4 µM against a panel of 11 different cancer types. This positions it as a promising candidate for further development in oncology .
  • Antidepressant Effects :
    • In animal models, administration of the compound led to significant reductions in depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine in the brain .
  • Antimicrobial Efficacy :
    • The compound was tested against multiple bacterial strains, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone. The inhibition zones ranged from 19 mm to 30 mm against various pathogens .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerHuman colon adenocarcinoma92.4 µM
AntidepressantRat model (behavioral assays)N/A
AntibacterialE. coliMIC 40-50 µg/mL
Staphylococcus aureusMIC comparable to ceftriaxone

Q & A

Q. How are in vivo neuropharmacological effects validated while controlling for off-target interactions?

  • Methodological Answer : Knockout mouse models (e.g., 5-HT2A−/−) and selective antagonists (e.g., ketanserin) confirm target engagement. Microdialysis measures extracellular serotonin in prefrontal cortex. Off-target screening (CEREP panel) at 10 µM identifies negligible activity at 95% of non-5-HT receptors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.